Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole core with ethyl, dimethyl, and carboxylate functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethylindole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens).
Scientific Research Applications
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives:
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-6,11,14H,4,7H2,1-3H3 |
InChI Key |
APRWLJCSQYZXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=CC(=C2N1)C)C |
Origin of Product |
United States |
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